molecular formula C22H32N6O B12232049 2-methyl-3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole

2-methyl-3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12232049
M. Wt: 396.5 g/mol
InChI Key: ZYYXGTDZMZGKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroindazole core, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroindazole core, followed by the introduction of the piperazine ring and the pyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required quantity, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (ethanol, dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

2-methyl-3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or tool in studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H32N6O

Molecular Weight

396.5 g/mol

IUPAC Name

2-methyl-3-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C22H32N6O/c1-26-21(18-4-2-3-5-19(18)25-26)15-27-8-10-28(11-9-27)22-14-20(23-16-24-22)17-6-12-29-13-7-17/h14,16-17H,2-13,15H2,1H3

InChI Key

ZYYXGTDZMZGKSB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.